REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[N:11][C:12]([CH:15]2[CH2:17][CH2:16]2)=[N:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[CH:15]1([C:12]2[N:13]=[CH:14][C:9]([OH:8])=[CH:10][N:11]=2)[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=NC(=NC1)C1CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at ambient temperature
|
Type
|
CUSTOM
|
Details
|
1.013 bar pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
gave a crude product that
|
Type
|
FILTRATION
|
Details
|
was filtered through a short silica gel column
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |